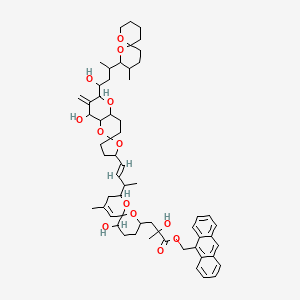

Anthrylméthylokadaate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of okadaic acid, from which anthrylmethyl okadaate is derived, involves complex processes. Isobe et al. (1987) reported the total synthesis of okadaic acid through the coupling of three segments (A, B, and C) with key steps including couplings between sulfone carbanions and aldehydes (Isobe, Ichikawa, Bai, Masaki, & Goto, 1987). Urbanek, Sabes, and Forsyth (1998) detailed a convergent synthesis of the C15−C38 domain of okadaic acid, showcasing the preparation and direct coupling of intermediates representing the C16−C27 and C28−C38 portions of okadaic acid (Urbanek, Sabes, & Forsyth, 1998).

Molecular Structure Analysis

The molecular structure of okadaic acid and its derivatives, such as anthrylmethyl okadaate, is crucial for understanding their biological activities. Murata et al. (1998) applied collision-induced dissociation tandem mass spectrometry (CID MS/MS) to elucidate the 18O-incorporation pattern of okadaic acid, providing insights into its molecular structure and the formation of its ether rings (Murata, Izumikawa, Tachibana, Fujita, & Naoki, 1998).

Chemical Reactions and Properties

Okadaic acid and its derivatives exhibit a range of chemical reactions and properties, including interactions with protein phosphatases. Bialojan and Takai (1988) found that okadaic acid acts as a potent inhibitor of type 2A protein phosphatases, highlighting its specificity and potential mechanisms of action (Bialojan & Takai, 1988).

Physical Properties Analysis

The physical properties of okadaic acid derivatives are essential for their characterization and application. Uchida et al. (2014) developed a convenient HPLC method for the detection of okadaic acid analogs, facilitating the analysis of their physical properties (Uchida, Watanabe, Matsushima, Uchida, Nagai, Kamio, Murata, Yasumoto, & Suzuki, 2014).

Chemical Properties Analysis

The chemical properties of okadaic acid, including its inhibitory effects on protein phosphatases, have been extensively studied. Cohen, Holmes, and Tsukitani (1990) reviewed the use of okadaic acid as a new probe for studying cellular regulation, emphasizing its role in controlling biological processes through the reversible phosphorylation of proteins (Cohen, Holmes, & Tsukitani, 1990).

Applications De Recherche Scientifique

Détection des analogues de l'acide okadaïque

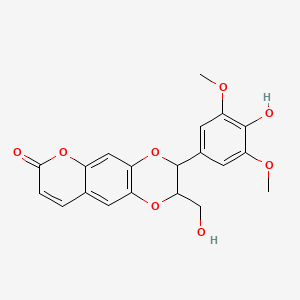

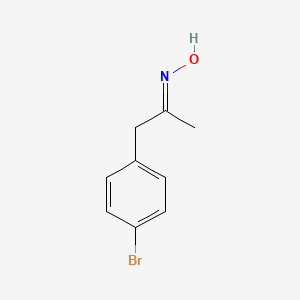

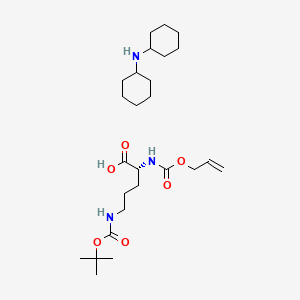

L'Anthrylméthylokadaate est utilisé dans la détection des analogues de l'acide okadaïque (OA) {svg_1}. Une méthode pratique de détection fluorométrique par HPLC (FLD) pour les analogues de l'acide okadaïque (OA) sous forme d'esters de 9-anthrylméthyle a été développée avec l'ajout d'un commutation de colonne pour simplifier et automatiser le nettoyage {svg_2}. Les extraits méthanoliques de mollusques ont été d'abord traités pour hydrolyser les esters d'OA, puis ont été mis en réaction avec le 9-anthryldiazométhane (ADAM) {svg_3}.

Surveillance des analogues d'OA

La méthode développée en utilisant l'this compound est applicable à la surveillance de routine des analogues d'OA, offrant une alternative peu coûteuse et pratique à la HPLC/MS {svg_4}.

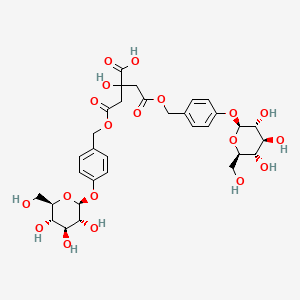

Détection quantitative de l'acide okadaïque

L'this compound est utilisé dans la détection quantitative de l'acide okadaïque (OA), une biotoxine provenant de microalgues marines {svg_5}. Un nouveau type de technologie d'immunodosage a été mis en place sur la base de la méthode de compétition utilisant la fluoroimmunoanalyse à résolution temporelle (TRFIA) {svg_6}.

Détection des biotoxines marines

La méthode TRFIA développée en utilisant l'this compound présente les caractéristiques de simplicité, de sensibilité, de précision et de grande exactitude, dépassant largement les normes européennes ou américaines pour la détection des toxines dans les mollusques {svg_7}. Elle devrait apporter une contribution importante à la détection des biotoxines marines {svg_8}.

Safety and Hazards

Mécanisme D'action

Target of Action

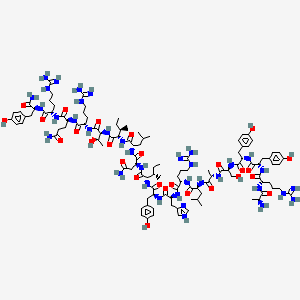

Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid . Okadaic acid is a potent and selective inhibitor of protein phosphatases 1 and 2A . Therefore, it can be inferred that the primary targets of Anthrylmethyl okadaate are likely these protein phosphatases.

Mode of Action

Okadaic acid inhibits the activity of these phosphatases, leading to an increase in the phosphorylation state of many cellular proteins .

Biochemical Pathways

The inhibition of protein phosphatases 1 and 2a by okadaic acid can affect multiple cellular processes, including cell motility, stabilization of focal adhesions, and cytoskeletal organization . It is reasonable to assume that Anthrylmethyl okadaate may have similar effects on these biochemical pathways.

Result of Action

Based on the known effects of okadaic acid, it can be inferred that anthrylmethyl okadaate may lead to changes in the phosphorylation state of many cellular proteins, affecting processes such as cell motility and cytoskeletal organization .

Propriétés

IUPAC Name |

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUMRMFBSVYOTM-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H78O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157606-35-4 |

Source

|

| Record name | Okadaic acid, anthryl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)